Sec-butylamine

Descripción

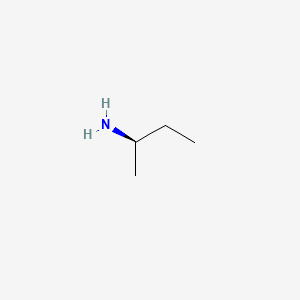

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRZNVHARXXAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N, Array | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022284 | |

| Record name | 2-Butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-butylamine is a white liquid with an odor of ammonia. (USCG, 1999), Colorless liquid with an ammonia-like odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy ammonia aroma | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

146.3 °F at 760 mmHg (NTP, 1992), 63 °C | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

15 °F (NTP, 1992), -19 °C, -3 °F (-19 °C) (Closed cup), -9 °C c.c. | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992), Soluble in water, alcohol, ether, acetone /2-Aminobutane (d) and (l)/; Sol in alcohol, ether, acetone /2-Aminobutane (dl)/, Miscible with most organic solvents, Miscible with ethanol, ether; very soluble in acetone, In water, 1.12X10+5 mg/L at 20 °C, 112 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.721 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 20 °C/4 °C, Relative density (water = 1): 0.7, 0.715-0.721 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air=1), Relative vapor density (air = 1): 2.52 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

315.37 mmHg (USCG, 1999), 178.0 [mmHg], 178 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

13952-84-6; 513-49-5, 13952-84-6, 33966-50-6 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-sec-Butylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13952-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013952846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEC-BUTYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-sec-Butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAZ452YGSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-155 °F (NTP, 1992), -104 °C | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to sec-Butylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

sec-Butylamine is a primary aliphatic amine characterized by the attachment of an amino group to the secondary carbon of a butane chain.[1][2] This structural arrangement results in a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers, unless a specific stereoisomer is isolated.[3]

| Identifier | Value | Source |

| IUPAC Name | butan-2-amine | [1][4][5] |

| CAS Number | 13952-84-6 (for racemate) | [1][3][4][5][6][7] |

| 513-49-5 (for (S)-(+)-enantiomer) | [3][8] | |

| 13250-12-9 (for (R)-(-)-enantiomer) | [3] | |

| Molecular Formula | C₄H₁₁N | [1][6][9] |

| Molecular Weight | 73.14 g/mol | [4][6][7] |

| Synonyms | 2-Aminobutane, 1-Methylpropylamine, 2-Butanamine | [1][5] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic amine or ammonia-like odor.[1][2][4] Its physical and chemical properties are crucial for its handling, storage, and application in various chemical reactions.

Table of Physicochemical Data:

| Property | Value | Source |

| Appearance | Colorless liquid | [1][2][4] |

| Boiling Point | 63 °C (145.4 °F) | [2][7] |

| Melting Point | -104 °C (-155 °F) | [1][2] |

| Density | 0.724 g/mL at 25 °C | [7] |

| Flash Point | -9 °C (15.8 °F) | [10] |

| Solubility | Miscible with water, ethanol, and ether | [1][2] |

| Vapor Pressure | 184 hPa at 20 °C | [4] |

| pKa | 10.66 | [4] |

These properties underscore the volatile and flammable nature of this compound, necessitating careful handling in well-ventilated areas and away from ignition sources.[10][11][12] Its miscibility with a range of solvents makes it a versatile reagent in organic synthesis.

Synthesis Methodologies

The industrial production of this compound is primarily achieved through the reductive amination of methyl ethyl ketone (2-butanone). This process involves the reaction of the ketone with ammonia in the presence of a catalyst and hydrogen gas.

Catalytic Reductive Amination

This is the most common industrial method for synthesizing this compound.[13] The reaction proceeds in two conceptual steps: the formation of an imine intermediate from the reaction of methyl ethyl ketone and ammonia, followed by the catalytic hydrogenation of the imine to yield this compound.

Experimental Protocol: Conceptual Reductive Amination

-

Catalyst Preparation : A nickel-based catalyst, often supported on a material like silica or alumina, is typically used.[13][14] The catalyst is activated prior to use.

-

Reaction Setup : A high-pressure reactor is charged with methyl ethyl ketone, a source of ammonia (often anhydrous), and the prepared catalyst.

-

Hydrogenation : The reactor is pressurized with hydrogen gas. The reaction mixture is heated to a specific temperature and pressure to facilitate the reaction.

-

Work-up and Purification : After the reaction is complete, the catalyst is filtered off. The resulting mixture is then subjected to distillation to separate the this compound from unreacted starting materials and byproducts.

The choice of catalyst, temperature, and pressure are critical parameters that influence the yield and selectivity of the reaction.

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound, or butan-2-amine, is a foundational chemical with significant utility in both industrial and research settings. Its unique structure and reactivity make it an indispensable building block, particularly in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for any scientist or researcher working with this versatile compound.

References

- Ataman Kimya. (n.d.). DI-SEC-BUTYLAMINE.

- KEY. (n.d.). This compound Synthesis and Analysis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24874, this compound.

- Wikipedia. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of mono-sec-butylamine.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- Inchem.org. (n.d.). ICSC 0401 - this compound.

- Google Patents. (n.d.). CN104262165A - Preparation method of n-butylamine.

Sources

- 1. This compound | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. adakem.com [adakem.com]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound 99 13952-84-6 [sigmaaldrich.com]

- 8. (S)-(+)-sec-ブチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. ICSC 0401 - this compound [inchem.org]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. echemi.com [echemi.com]

- 13. Page loading... [guidechem.com]

- 14. CN104262165A - Preparation method of n-butylamine - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of sec-Butylamine from 2-Butanone: Mechanisms, Protocols, and Field-Proven Insights

Foreword: The transformation of a simple ketone into a primary amine is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The synthesis of sec-butylamine from 2-butanone, while seemingly straightforward, offers a rich landscape of methodological choices, each with distinct mechanistic underpinnings, operational demands, and scalability considerations. This guide moves beyond a mere recitation of procedures. As a senior application scientist, my objective is to provide a comprehensive technical narrative that elucidates the causality behind experimental design, validates each protocol through its inherent logic, and grounds every claim in authoritative scientific literature. This document is crafted for the practicing researcher and development professional, for whom efficiency, safety, and mechanistic understanding are paramount.

Strategic Overview: The Reductive Amination Pathway

This compound is a valuable chiral amine, widely utilized as a building block and intermediate.[1][2] Its synthesis from the readily available prochiral starting material, 2-butanone, is most efficiently achieved through reductive amination. This powerful, one-pot transformation converts a carbonyl group into an amine via an intermediate imine.[3][4]

The overall process can be dissected into two fundamental, concurrent stages:

-

Imination: The nucleophilic attack of an ammonia source on the electrophilic carbonyl carbon of 2-butanone forms a hemiaminal intermediate. This is followed by a reversible dehydration step to yield the corresponding 2-iminobutane. The equilibrium of this reaction is critical and is often driven towards the imine by removing water or by operating under conditions that favor its formation.[3][5]

-

Reduction: The C=N double bond of the imine is subsequently reduced to a C-N single bond by a suitable reducing agent, yielding the final this compound product. This step is typically irreversible and drives the entire reaction sequence to completion.[6]

Caption: The core pathway for converting 2-butanone to this compound.

The choice of nitrogen source, reducing agent, and reaction conditions dictates the efficiency, selectivity, and safety of the synthesis. We will explore three primary methodologies: catalytic hydrogenation, hydride-based reductions, and the Leuckart-Wallach reaction.

Method I: Catalytic Hydrogenation

This approach is a workhorse of industrial chemistry, valued for its high atom economy and the use of molecular hydrogen as the ultimate reductant.[7] For the synthesis of this compound, Raney Nickel is a frequently employed catalyst due to its high activity and relative cost-effectiveness.[8][9][10]

Expertise & Causality: The catalyst, typically a high-surface-area nickel-aluminum alloy, functions by adsorbing molecular hydrogen, dissociating it into reactive atomic hydrogen on its surface.[11][12] The 2-iminobutane, formed in situ from 2-butanone and ammonia, also coordinates to the nickel surface, facilitating the stepwise addition of hydrogen atoms across the C=N bond.[3] This method is favored for large-scale production due to the low cost of hydrogen gas and the reusability of the catalyst.[13]

Trustworthiness & Self-Validation: The protocol's success hinges on precise control over temperature and pressure, which directly influence reaction rate and selectivity. Over-reduction is generally not a concern, but catalyst deactivation can occur. Monitoring hydrogen uptake provides a real-time measure of reaction progress, serving as an intrinsic validation checkpoint.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

-

Catalyst Preparation: To a high-pressure autoclave reactor, add Raney Nickel (e.g., 5-10% by weight relative to 2-butanone) as a slurry in a suitable solvent like ethanol or water.

-

Reactor Charging: Charge the autoclave with 2-butanone (1.0 eq) and a solution of ammonia (e.g., 3-5 eq, often as aqueous ammonia or in an alcohol).

-

Inerting: Seal the reactor and purge the headspace multiple times with nitrogen gas to remove all oxygen, which can deactivate the catalyst and create an explosion hazard with hydrogen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.[7]

-

Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen. Filter the reaction mixture through a pad of celite to carefully remove the Raney Nickel catalyst.

-

Scientist's Note: The filter cake must be kept wet with solvent at all times to prevent ignition.

-

-

Isolation: The filtrate contains this compound, solvent, and excess ammonia. The product can be isolated by distillation, taking advantage of the amine's relatively low boiling point (63 °C).

Method II: Hydride-Mediated Reductive Amination

For laboratory-scale synthesis, where handling high-pressure hydrogen gas may be undesirable, chemical hydride reducing agents offer a convenient and highly effective alternative. The choice of hydride is critical, as it must selectively reduce the iminium ion intermediate in the presence of the starting ketone.[6][15]

Expertise & Causality: The key to this method is pH control. Imine formation is catalyzed by mild acid (optimally pH 4-5), which protonates the carbonyl oxygen, making it more electrophilic.[6] This same acidic environment protonates the resulting imine to form a highly electrophilic iminium ion. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are less reactive than sodium borohydride (NaBH₄).[15][16] Their attenuated reactivity prevents significant reduction of the 2-butanone but is sufficient to rapidly and irreversibly reduce the iminium ion, thus pulling the entire equilibrium towards the product amine.[6][17]

Trustworthiness & Self-Validation: The protocol's integrity rests on the selectivity of the reducing agent. A simple TLC or GC analysis comparing the reaction mixture to a standard of 2-butanol (the product of ketone reduction) can validate that the desired pathway is dominant. The one-pot nature of the reaction, combining all reagents from the start, simplifies the procedure and minimizes handling losses.[4]

Experimental Protocol: One-Pot Synthesis using Sodium Cyanoborohydride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butanone (1.0 eq) in a suitable solvent, such as methanol (MeOH).

-

Amine Source: Add an ammonia source, typically ammonium acetate or a solution of ammonia in methanol (3-5 eq).

-

pH Adjustment: Adjust the pH of the solution to approximately 4-5 by the dropwise addition of glacial acetic acid. This step is crucial for efficient iminium ion formation.[16]

-

Reductant Addition: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise to the stirring solution. Gas evolution (hydrogen) may be observed.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or GC-MS until the starting ketone is consumed.

-

Work-up & Safety:

-

CRITICAL SAFETY NOTE: Before solvent removal, the reaction must be carefully quenched and made basic to destroy any residual cyanoborohydride and prevent the liberation of highly toxic hydrogen cyanide (HCN) gas.[3][16] Slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until gas evolution ceases and the pH is > 9.

-

-

Isolation: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation. The crude this compound can be further purified by fractional distillation.

| Parameter | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| Selectivity | Low; reduces ketones and imines | High; selectively reduces iminium ions | High; selectively reduces iminium ions |

| Optimal pH | Neutral to Basic | Mildly Acidic (4-5) | Mildly Acidic |

| Procedure | Often a two-step process (imine formation first) | One-pot | One-pot, often preferred reagent |

| Safety Concern | Flammable H₂ generation with acid | High toxicity (HCN gas) with acid | Less toxic byproducts |

| Reference | [18] | [15][16] | [4][16] |

Method III: The Leuckart-Wallach Reaction

This classical named reaction utilizes formic acid or its derivatives (like ammonium formate) to serve as both the nitrogen source and the reducing agent.[19][20] It represents a high-temperature, catalyst-free method for reductive amination.

Expertise & Causality: The mechanism involves the formation of the 2-iminobutane, which is then protonated. A hydride is transferred from a formate ion to the iminium carbon, with the driving force being the release of stable carbon dioxide gas.[19][21] The initial product is often the N-formyl derivative of this compound, which must be hydrolyzed in a subsequent step to yield the free amine.[21][22] The high temperatures required are a significant drawback, often leading to side reactions and lower yields compared to modern methods.[21]

Trustworthiness & Self-Validation: The reaction's completion is often judged by the cessation of CO₂ evolution. The presence of the N-formyl intermediate, detectable by IR (strong C=O stretch ~1670 cm⁻¹) or NMR spectroscopy, validates the initial reductive step. Complete hydrolysis to the final product is confirmed by the disappearance of these signals and the appearance of characteristic N-H signals for the primary amine.

Experimental Protocol: Leuckart-Wallach Reaction

-

Reaction Setup: Combine 2-butanone (1.0 eq) with a significant excess of ammonium formate (e.g., 3-5 eq) or a mixture of formamide and formic acid in a round-bottom flask fitted with a distillation apparatus.

-

Heating: Heat the mixture gradually. The reaction typically requires high temperatures, often in the range of 160-190 °C.[19][21] Water and other volatiles will begin to distill off.

-

Reaction: Maintain the high temperature for several hours until the evolution of carbon dioxide subsides.

-

Hydrolysis: Cool the reaction mixture. Add a strong acid (e.g., concentrated HCl) and heat the mixture under reflux for several hours to hydrolyze the N-formyl intermediate.[23]

-

Isolation: After cooling, make the solution strongly basic (pH > 12) with NaOH or KOH to liberate the free this compound. The amine can then be isolated by steam distillation or solvent extraction, followed by fractional distillation.

General Workflow, Purification, and Safety

Regardless of the chosen synthetic route, the subsequent steps of product isolation and purification share a common logic.

Caption: A generalized workflow from reaction to final product purification.

Safety is Non-Negotiable

All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

2-Butanone: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness.[24][25] Keep away from ignition sources.[26]

-

This compound: Flammable, corrosive liquid. Causes severe skin burns and eye damage. Toxic if inhaled.[8][27]

-

Reagent-Specific Hazards: Be mindful of the pyrophoricity of Raney Nickel[11] and the potential for HCN gas release when using NaBH₃CN.[16]

Conclusion and Method Selection

The synthesis of this compound from 2-butanone is a well-established transformation achievable through several reliable methods. The optimal choice is dictated by the specific context of the research or development goal.

-

For large-scale industrial production, catalytic hydrogenation with a nickel catalyst is often the most economically viable route due to its high atom economy.

-

For laboratory-scale synthesis requiring high yields and mild conditions, reductive amination using sodium triacetoxyborohydride is generally the method of choice, balancing efficiency with operational safety.

-

The Leuckart-Wallach reaction, while of historical and mechanistic interest, is largely superseded by milder and more efficient modern techniques.

This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions, execute these syntheses safely and efficiently, and troubleshoot effectively, upholding the highest standards of scientific integrity.

References

- Eschweiler–Clarke reaction - Wikipedia. (n.d.).

- Eschweiler–Clarke reaction - Grokipedia. (n.d.).

- Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.).

- Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. (n.d.).

- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (n.d.).

- Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase | ACS Catalysis. (2021, November 10).

- Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. (n.d.).

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).

- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).

- Reductive amination - Wikipedia. (n.d.).

- Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023, April 30).

- This compound Synthesis and Analysis | KEY. (n.d.).

- CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination - YouTube. (2024, June 17).

- Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst - Taylor & Francis Online. (n.d.).

- Leuckart reaction - Wikipedia. (n.d.).

- Reductive Amination - Chemistry Steps. (n.d.).

- Safety data sheet: 2-Butanone. (n.d.).

- Reductive amination in case of secondary amines - Chemistry Stack Exchange. (2019, July 25).

- Safety Data Sheet: 2-Butanone - Carl ROTH. (n.d.).

- Synthesis of mono-sec-butylamine - PrepChem.com. (n.d.).

- 2-Butanone - Safety Data Sheet. (2019, March 25).

- Secondary Amines by the Leuckart Synthesis - [www.rhodium.ws]. (n.d.).

- Preparation of Tertiary Amines by the Leuckart Reaction - Sciencemadness.org. (2008, December 28).

- The gas phase hydrogenation of 2-butanone over supported nickel catalysts: Introduction of enantioselectivity - ResearchGate. (2025, August 5).

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).

- Newer non-pyrophoric version of Raney-Nickel and its applications - ACS Green Chemistry. (n.d.).

- Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016, December 29).

- Raney Nickel Catalyst Active - Omkar Labs. (n.d.).

- Raney nickel - Wikipedia. (n.d.).

- Reagent Friday: Raney Nickel - Master Organic Chemistry. (2011, September 30).

Sources

- 1. This compound Synthesis and Analysis | KEY [slideshare.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. echemi.com [echemi.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Raney Nickel Catalyst Active - Omkar Labs [omkarlab.com]

- 11. Raney nickel - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Newer non-pyrophoric version of Raney-Nickel and its applications - ACS Green Chemistry [gcande.digitellinc.com]

- 15. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. sciencemadness.org [sciencemadness.org]

- 23. Secondary Amines by the Leuckart Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

- 24. bg.cpachem.com [bg.cpachem.com]

- 25. carlroth.com [carlroth.com]

- 26. agilent.com [agilent.com]

- 27. fishersci.com [fishersci.com]

physical and chemical properties of sec-butylamine

An In-depth Technical Guide to the Physical and Chemical Properties of sec-Butylamine

Abstract

This compound, systematically named butan-2-amine, is a primary aliphatic amine that serves as a crucial building block in numerous chemical applications, from agrochemicals to pharmaceuticals. Its significance is fundamentally tied to its structure as one of the four isomers of butylamine, and most notably, its chiral nature. This guide provides a comprehensive examination of the core . It is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this versatile compound. The discussion covers its stereochemistry, detailed physical characteristics, spectroscopic signature, chemical reactivity, synthesis, and analytical protocols, grounding all claims in established scientific data.

Molecular Structure and Stereochemistry: The Basis of Function

This compound is a primary amine where the amino group (-NH₂) is attached to the second carbon atom of a butane chain.[1] This structural arrangement, with the formula CH₃CH₂CH(NH₂)CH₃, results in a chiral center at the second carbon (C2).[2] Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-sec-butylamine and (S)-sec-butylamine.[2][3]

This chirality is not merely a structural footnote; it is central to its application in stereospecific synthesis and its biological interactions. The differential spatial arrangement of the enantiomers can lead to significantly different activities in chiral environments, such as in pharmaceutical applications or certain agrochemical targets.[4] The racemic mixture, a 1:1 combination of both enantiomers, is the most commonly available form.[5]

-

IUPAC Name: butan-2-amine[6]

-

Molecular Formula: C₄H₁₁N[6]

-

CAS Number (racemic): 13952-84-6[6]

-

CAS Number (R)-enantiomer: 13250-12-9[7]

-

CAS Number (S)-enantiomer: 513-49-5

Caption: Formation of diastereomeric salts for chiral resolution.

Nucleophilic Reactions

The lone pair on the nitrogen also makes this compound a potent nucleophile. It readily participates in reactions with electrophiles, such as:

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

This nucleophilicity is fundamental to its role as a chemical intermediate in synthesizing more complex molecules.

Synthesis and Analysis

Common Synthesis Protocol: Reductive Amination

The predominant industrial method for synthesizing this compound is the reductive amination of 2-butanone (methyl ethyl ketone). [8]This process involves reacting the ketone with ammonia in the presence of a reducing agent (typically hydrogen gas) and a metal catalyst (e.g., Raney nickel). [7][9] Experimental Protocol: Catalytic Reductive Amination of 2-Butanone

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with 2-butanone and a suitable catalyst (e.g., Raney nickel or a Ni-Cr catalyst). [9]2. Ammoniation: The reactor is sealed and filled with an excess of ammonia. [9]3. Hydrogenation: The reactor is pressurized with hydrogen gas. Molar ratios of ketone:hydrogen:ammonia are carefully controlled (e.g., 1:3.5:4.5). [9]4. Reaction Conditions: The mixture is heated (e.g., to 115-160 °C) and agitated under pressure (atmospheric or high pressure) to facilitate the reaction. [9]5. Workup and Purification: After the reaction is complete, the reactor is cooled, and the catalyst is removed by filtration. The crude product is then neutralized and purified by fractional distillation to yield high-purity this compound. [1]

Caption: Workflow for the synthesis of this compound via reductive amination.

Analytical Methods

Gas Chromatography (GC) is the primary technique for analyzing the purity of this compound and quantifying it in various matrices. Due to its basic nature, specialized columns may be required to prevent peak tailing. For residue analysis, such as in agricultural products, GC is often coupled with a sensitive detector like an electron capture detector (ECD) after derivatization or with a mass spectrometer (GC-MS). [10]

Applications and Significance

This compound is a versatile intermediate with applications spanning several industries:

-

Agrochemicals: It is a key precursor in the synthesis of certain herbicides and fungicides. [2]It has also been used directly as a fumigant fungicide for post-harvest treatment of fruits and vegetables to control rot. [6][8]* Pharmaceuticals: Its chiral nature makes it a valuable building block for synthesizing chiral active pharmaceutical ingredients (APIs). [11]* Polymer and Rubber Industry: It is used in the production of rubber accelerators and other polymer additives. [8][11]* Corrosion Inhibition: Like many amines, it finds use as a corrosion inhibitor in various industrial systems.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor. [12]It is toxic if swallowed or inhaled and causes severe skin burns and eye damage. It is also very toxic to aquatic life. [12]* GHS Hazard Statements: H225, H301, H314, H332, H400.

-

Handling: Store in a well-ventilated, cool, flammables-rated area, away from ignition sources, strong acids, and oxidizing agents. [5][8]Use personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and respiratory protection. [12]

Conclusion

This compound's properties are a direct consequence of its simple yet functionally significant molecular structure. Its chirality, basicity, and nucleophilicity make it an indispensable intermediate in organic synthesis. For professionals in research and development, a thorough understanding of its physical data, spectroscopic fingerprints, and chemical behavior is paramount for its safe and effective utilization in the creation of advanced materials, pharmaceuticals, and agricultural products.

References

- vCalc. (2021, August 10). pKa of this compound.

- NIST. (n.d.). This compound Mass Spectrum. Retrieved January 7, 2026, from [Link].

- A Key Intermediate for Pesticide Manufacturing. (2025, October 9). This compound: A Key Intermediate for Pesticide Manufacturing.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. N-isobutyl-sec-butylamine(39190-88-0) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(13952-84-6) 13C NMR [m.chemicalbook.com]

- 4. (R)-sec-butylamine | C4H11N | CID 2724537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound(13952-84-6) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

sec-butylamine molecular weight and formula

An In-depth Technical Guide to sec-Butylamine: Properties, Synthesis, and Applications

Introduction

This compound, systematically named butan-2-amine, is a primary aliphatic amine that serves as a crucial building block in organic synthesis and a versatile intermediate in various industrial sectors.[1][2] With the chemical formula C4H11N, it is one of the four structural isomers of butylamine, the others being n-butylamine, isobutylamine, and tert-butylamine.[3][4][5] A key feature of this compound is its chirality, existing as a pair of enantiomers, (R)-sec-butylamine and (S)-sec-butylamine.[3] This stereochemical property makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.[6][7]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the fundamental properties, synthesis methodologies, chemical reactivity, and diverse applications of this compound. The narrative emphasizes the causality behind synthetic choices and analytical methods, ensuring a deep and practical understanding of this important chemical compound.

Chapter 1: Fundamental Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and manufacturing. These properties dictate its behavior in chemical reactions, its handling requirements, and its analytical characterization.

Nomenclature and Identifiers

Correctly identifying a chemical is paramount for safety, procurement, and regulatory compliance. This compound is known by several names and is assigned specific identifiers for unambiguous tracking in databases and inventories.

| Identifier | Value | Source(s) |

| IUPAC Name | butan-2-amine | [1][3][8] |

| Common Synonyms | 2-Aminobutane, 1-Methylpropylamine, 2-Butylamine | [1][3][9] |

| CAS Registry Number | 13952-84-6 (for the racemic mixture, (±)) | [1][3][9] |

| 13250-12-9 (for (R)-sec-butylamine) | [3][10][11] | |

| 513-49-5 (for (S)-sec-butylamine) | [3][6] | |

| Molecular Formula | C4H11N | [1][9][12] |

| Molecular Weight | 73.14 g/mol | [1][8][12] |

| InChIKey | BHRZNVHARXXAHW-UHFFFAOYSA-N (racemic) | [9] |

Structural Isomers and Stereochemistry

This compound is one of four structural isomers of butylamine, each possessing the same molecular formula (C₄H₁₁N) but differing in the connectivity of their carbon atoms.[5] The distinction lies in the position of the amino group on the butyl chain. In this compound, the amino group is attached to a secondary carbon atom.[2][5] This structural arrangement introduces a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers: (R)- and (S)-sec-butylamine.[3] The racemic mixture, a 1:1 combination of both enantiomers, is the most common form.

Caption: Relationship between the structural isomers of butylamine.

Physicochemical Properties

The physical and chemical properties of this compound are critical for designing experimental setups, purification procedures, and storage solutions. It is a colorless liquid with a characteristic ammonia-like or fishy odor.[1][2][8]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2][8][13] |

| Odor | Ammonia-like, fishy | [1][2][14] |

| Boiling Point | 63 °C | [4][8][14][15] |

| Melting Point | -104 °C | [8][14][15] |

| Density | 0.724 g/mL at 25 °C | [4][14][16] |

| Vapor Pressure | 178 mmHg (23.7 kPa) at 20 °C | [1][14] |

| Solubility | Miscible with water, ethanol, ether, and acetone | [2][4][14] |

| pKa | 10.56 - 10.66 at 25 °C | [8][14] |

| Flash Point | -19 °C to -16 °C (-3 °F to 3 °F) | [4][8][14] |

Chapter 2: Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by factors such as cost, scale, and desired purity (racemic vs. enantiopure).

Industrial Synthesis: Reductive Amination of 2-Butanone

The most prevalent industrial method for producing this compound is the reductive amination of 2-butanone (methyl ethyl ketone, MEK).[2][5] This process involves the reaction of 2-butanone with ammonia in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst such as Raney nickel or cobalt.[2][17][18]

The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the final amine product. This one-pot approach is efficient and widely used for large-scale production.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination of 2-Butanone [5][17]

-

Catalyst Preparation: Prepare a slurry of a suitable hydrogenation catalyst (e.g., Raney Nickel) in an appropriate solvent within a high-pressure autoclave.

-

Reagent Charging: Charge the autoclave with 2-butanone and a source of ammonia (e.g., anhydrous liquid ammonia).

-

Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen). Pressurize the vessel with hydrogen gas to the desired pressure. Heat the mixture to the reaction temperature (e.g., 115-160 °C) with vigorous stirring.[17]

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (e.g., Gas Chromatography).

-

Work-up: Upon completion, cool the reactor, carefully vent the excess hydrogen, and filter the mixture to remove the catalyst.

-

Purification: The crude this compound is purified by fractional distillation to yield the final product.

Chiral Resolution

For applications in asymmetric synthesis, obtaining enantiomerically pure (R)- or (S)-sec-butylamine is essential. The racemic mixture produced by most synthetic methods can be separated into its constituent enantiomers through a process called chiral resolution.

Enzymatic Resolution: This is a highly efficient and environmentally benign method. It utilizes enzymes, such as (S)-specific transaminases, that selectively react with one enantiomer of the racemic amine.[7] For example, using an (S)-amine transaminase with pyruvate as an amino acceptor, the (S)-sec-butylamine is converted to 2-butanone, leaving the desired (R)-sec-butylamine unreacted.[7] The remaining (R)-amine can then be easily separated from the ketone. This method has been scaled up to produce (R)-sec-butylamine in high yield (46.6%) and excellent enantiomeric excess (99.2% ee).[7]

Chapter 3: Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its primary amino group. It readily participates in a variety of chemical transformations, making it a valuable intermediate in the synthesis of a wide array of fine chemicals.

Core Reactivity

-

Basicity: As an amine, this compound is a weak base that reacts exothermically with acids to form the corresponding ammonium salts.[1]

-

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it a competent nucleophile. It reacts with alkyl halides (N-alkylation) and acyl halides or anhydrides (N-acylation) to form secondary amines and amides, respectively.[19] However, its reactivity is moderated by the steric hindrance of the secondary butyl group, making it less nucleophilic than n-butylamine but more so than tert-butylamine.[19]

-

Schiff Base Formation: It condenses with aldehydes and ketones to form Schiff bases (imines), a reversible reaction that is fundamental in many synthetic pathways.

Applications in Agrochemicals and Pharmaceuticals

This compound is a key starting material for numerous commercial products.

-

Agrochemicals: It is used to produce fungicides and herbicides.[2] A notable example is the synthesis of Bromacil, a broad-spectrum herbicide, which is produced from this compound.[3]

-

Pharmaceuticals: The chiral nature of this compound makes it an important building block in the synthesis of active pharmaceutical ingredients (APIs).[2][8] Enantiomerically pure forms are used to construct chiral centers in drug molecules, which is often critical for therapeutic efficacy and reducing side effects.

Chapter 4: Analytical Characterization

Confirming the identity and purity of this compound is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The spectra are characterized by specific chemical shifts and coupling patterns for the methyl, methylene, and methine protons adjacent to the amino group.[20][21][22]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the primary amine functional group. Key absorptions include two N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending vibration around 1590-1650 cm⁻¹.[5][23]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that help confirm the structure.[1][9][23][24]

-

Gas Chromatography (GC): GC is an effective method for assessing the purity of this compound and for separating it from its isomers or other reaction components.[9][24]

Chapter 5: Safety and Handling

This compound is a hazardous chemical that requires careful handling to prevent injury and property damage.

-

Hazards: It is a highly flammable liquid and vapor.[1][4][14] It is also classified as corrosive and can cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation.[2][4]

-

Safe Handling: Work should be conducted in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Sources of ignition must be eliminated.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials such as strong oxidizing agents and acids.[1][14][17]

Conclusion

This compound is a foundational chemical with significant industrial and academic importance. Its unique combination of a primary amino group on a chiral, sterically accessible carbon framework makes it a highly versatile building block. From large-scale production of agrochemicals to the nuanced synthesis of enantiopure pharmaceuticals, a deep technical understanding of its properties, synthesis, and reactivity is indispensable for the modern scientist and chemical professional. Proper analytical verification and adherence to strict safety protocols are essential when working with this valuable but hazardous compound.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 24874, this compound". PubChem, [Link].

- Wikipedia. "this compound". [Link].

- National Institute of Standards and Technology. "this compound". NIST Chemistry WebBook, SRD 69, [Link].

- Cheméo. "Chemical Properties of this compound (CAS 13952-84-6)". [Link].

- ChemBK. "sec-butyl amine". [Link].

- Mol-Instincts. "(S)-sec-Butylamine". [Link].

- National Institute of Standards and Technology. "(R)-sec-butylamine". NIST Chemistry WebBook, SRD 69, [Link].